molecular formula C8H11N3O2 B6592460 3-Amino-N,N-dimethyl-4-nitroaniline CAS No. 2069-71-8

3-Amino-N,N-dimethyl-4-nitroaniline

Cat. No. B6592460
M. Wt: 181.19 g/mol
InChI Key: WJTOMXLUNDWLCY-UHFFFAOYSA-N
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Patent
US08999993B2

Procedure details

A solution of 5-dimethylamino-2-nitroaniline (1.94 g, 10.7 mmol) in 4:1 ethyl acetate/methanol (200 ml) was treated with 5% palladium on carbon (1.12 g) and stirred under an atmosphere of hydrogen at room temperature for 20.5 h. The suspension was quickly filtered through celite, the residue washed with methanol and the combined filtrate and washings concentrated to give the crude 2-amino-4-(dimethylamino)aniline as a dark brown oil, which was used without further purification in the next step.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One
Name
ethyl acetate methanol
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8]>[Pd].C(OCC)(=O)C.CO>[NH2:8][C:7]1[CH:9]=[C:3]([N:2]([CH3:13])[CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
CN(C=1C=CC(=C(N)C1)[N+](=O)[O-])C
Name
Quantity
1.12 g
Type
catalyst
Smiles
[Pd]
Name
ethyl acetate methanol
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen at room temperature for 20.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was quickly filtered through celite
WASH
Type
WASH
Details
the residue washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings concentrated

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
product
Smiles
NC1=C(N)C=CC(=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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